molecular formula C14H18N2O4 B091677 alpha-Ribazole CAS No. 132-13-8

alpha-Ribazole

Cat. No.: B091677
CAS No.: 132-13-8
M. Wt: 278.3 g/mol
InChI Key: HLRUKOJSWOKCPP-SYQHCUMBSA-N
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Description

Alpha-Ribazole is an organic compound belonging to the class of benzimidazole ribonucleosides and ribonucleotides. It is a nucleoside with a structure that consists of an imidazole moiety of benzimidazole N-linked to a ribose. This compound plays a crucial role in the biosynthesis of cobalamin (vitamin B12), particularly in the formation of the nucleotide loop of cobalamin .

Preparation Methods

Alpha-Ribazole is not commercially available and is typically prepared through the alkaline hydrolysis of vitamin B12. The process involves the following steps :

    Alkaline Hydrolysis: Vitamin B12 is subjected to alkaline hydrolysis using sodium hydroxide at 100°C for 15 minutes.

    Purification: The hydrolyzed product is purified using chromatographic techniques to isolate this compound.

    Enzymatic Treatment: The purified product is treated with phosphatase at 37°C and pH 8 for 16 hours to obtain this compound.

Chemical Reactions Analysis

Alpha-Ribazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where the benzimidazole moiety is replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Alpha-Ribazole has several scientific research applications, including:

Mechanism of Action

Alpha-Ribazole exerts its effects by participating in the biosynthesis of cobalamin. It acts as a precursor in the formation of the nucleotide loop of cobalamin. The enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase catalyzes the synthesis of this compound-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole . This reaction is crucial for the proper assembly of cobalamin, which is essential for various enzymatic reactions in the body.

Comparison with Similar Compounds

Alpha-Ribazole is unique due to its role in the biosynthesis of cobalamin. Similar compounds include:

This compound stands out due to its specific role in cobalamin biosynthesis, making it a critical compound in the study of vitamin B12 metabolism and its applications in health and industry.

Properties

IUPAC Name

(2S,3R,4S,5R)-2-(5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(19)12(18)11(5-17)20-14/h3-4,6,11-14,17-19H,5H2,1-2H3/t11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRUKOJSWOKCPP-SYQHCUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030606
Record name alpha-Ribazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-13-8
Record name α-Ribazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ribazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ribazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-RIBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENA499945F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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